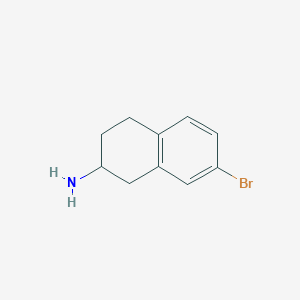

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

Overview

Description

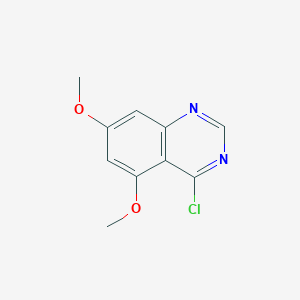

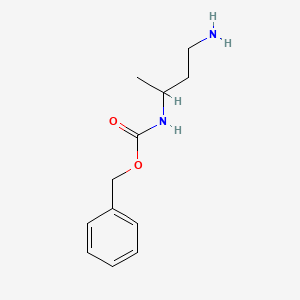

“7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine” is a chemical compound with the molecular weight of 226.12 . The IUPAC name of this compound is 7-bromo-1,2,3,4-tetrahydro-2-naphthalenylamine .

Molecular Structure Analysis

The InChI code of “7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine” is 1S/C10H12BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,12H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine” include a molecular weight of 226.12 .Scientific Research Applications

Pharmaceutical Intermediate

The compound is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The exact drugs it contributes to are not specified, but it is a crucial component in the drug manufacturing process.

Antiproliferative Activities

According to a study, most of the target compounds exhibit remarkable antiproliferative activities against A549 cells . This suggests that the compound could potentially be used in cancer research, specifically for the treatment of lung cancer.

Inactive Against NCI-H460 Cells

The same study also found that most of the target compounds hardly exhibit any antiproliferative activities against NCI-H460 cells . This indicates that the compound may not be effective for all types of cancer cells, which is important information for researchers.

Synthesis of Lenacapavir

The compound is an important intermediate in the synthesis of Lenacapavir , an investigational drug for the treatment of HIV. This highlights its potential use in the development of antiviral medications.

Material Science Research

The compound’s unique properties make it a subject of interest in material science research . While the specific applications are not detailed, it’s clear that the compound’s characteristics are valuable in this field.

Chemical Synthesis

Given its complex structure, the compound is likely used in chemical synthesis . It could serve as a building block in the synthesis of other complex molecules, contributing to advancements in various fields of chemistry.

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of “7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine” and how to work safely with this chemical . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

It is structurally similar to 2-aminotetralin , which has been shown to inhibit the reuptake of serotonin and norepinephrine . Therefore, it is possible that 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine may also interact with these neurotransmitter systems.

Mode of Action

If it acts similarly to 2-Aminotetralin, it may inhibit the reuptake of serotonin and norepinephrine, increasing their concentrations in the synaptic cleft and prolonging their action .

Biochemical Pathways

If it does inhibit the reuptake of serotonin and norepinephrine, it could affect a variety of physiological processes, including mood regulation, sleep, and the body’s response to stress .

Result of Action

If it does inhibit the reuptake of serotonin and norepinephrine, it could potentially have antidepressant or anxiolytic effects .

properties

IUPAC Name |

7-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTPMWBRGXAFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595737 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

CAS RN |

885280-71-7 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydro-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)

![ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B1358228.png)